4-Methoxy-3-nitropyridine

Descripción

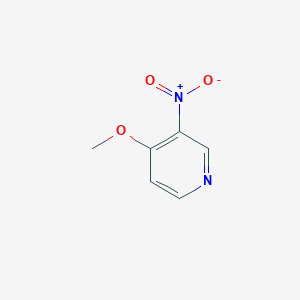

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPVREXVOZITPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326701 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-62-5 | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine (CAS: 31872-62-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 31872-62-5, this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This document delves into the synthesis, spectroscopic characterization, reactivity, and key applications of this compound, offering field-proven insights and detailed experimental protocols for its use in research and drug development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the 4-position and a strong electron-withdrawing nitro group at the 3-position. This unique electronic arrangement imparts a distinct reactivity profile to the pyridine ring, making it a highly valuable synthon for the construction of diverse and complex molecular scaffolds.

The strategic placement of the methoxy and nitro groups allows for selective chemical transformations. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. The pyridine nitrogen, along with the electron-withdrawing nature of the nitro group, activates the ring towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity is fundamental to its utility in building the core structures of many biologically active molecules.

This guide will explore the essential technical aspects of this compound, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this key intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 31872-62-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 72-77 °C | [2] |

| Solubility | Soluble in most organic solvents | |

| Boiling Point | Not readily available (decomposes) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key characteristic peaks for this compound include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group, and C=C and C=N stretching of the aromatic pyridine ring.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed at m/z 154. The fragmentation pattern can provide further structural information.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes, with the most common starting from readily available pyridine derivatives. A logical and efficient two-step synthesis starting from 4-hydroxypyridine is outlined below.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Step 1: Nitration of 4-Hydroxypyridine

The first step involves the regioselective nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic substitution. The interplay of these factors directs the nitration to the 3-position.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-hydroxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

Step 2: O-Methylation of 4-Hydroxy-3-nitropyridine

The second step is the methylation of the hydroxyl group to a methoxy group. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-hydroxy-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Addition of Base: Add a base such as potassium carbonate to the solution. The base will deprotonate the hydroxyl group to form the corresponding phenoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

An alternative synthetic approach involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with sodium methoxide.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups.

Diagram: Key Reactions

Caption: Major reaction pathways of this compound.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 3-amino-4-methoxypyridine.[5] This transformation is a gateway to a vast array of further chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain 3-amino-4-methoxypyridine, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic aromatic substitution, primarily at the positions ortho and para to the nitro group (C2 and C6).

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

A key application of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is the core of several potent Aurora kinase and FLT3 inhibitors.[6]

Workflow: Synthesis of an Imidazo[4,5-b]pyridine Core

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

The synthesis typically involves the reduction of the nitro group of a functionalized this compound derivative to an amine. The resulting diamine can then undergo cyclization with various reagents to form the fused imidazole ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity make it an invaluable intermediate for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, characterization, and chemical transformations, as outlined in this guide, will empower researchers to fully leverage its potential in the discovery and development of novel therapeutics.

References

- 1. This compound | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. This compound | 31872-62-5 | FM09694 [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

4-Methoxy-3-nitropyridine chemical properties

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. Characterized by a pyridine core functionalized with a methoxy group at the 4-position and a nitro group at the 3-position, this compound serves as a versatile intermediate in the development of complex molecules.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro group, dictate its reactivity and make it a valuable building block for pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound typically presents as a yellow to orange or light orange to green crystalline solid.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31872-62-5 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-77 °C | |

| Boiling Point | 127 °C @ 1 Torr | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| XLogP3 | 0.7 | [3] |

| SMILES | COC1=C(C=NC=C1)--INVALID-LINK--[O-] | [2][4] |

| InChI Key | BZPVREXVOZITPF-UHFFFAOYSA-N | [1][2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Comprehensive spectral information, including ¹³C NMR, FT-IR, Raman, and GC-MS data, is publicly available through databases such as PubChem and SpectraBase, which aggregate data from various sources.[2][5]

Chemical Structure and Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring.

Caption: Chemical structure of this compound.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it.

-

Methoxy Group (-OCH₃): This is an electron-donating group that can influence the regioselectivity of reactions. Its presence is key to the molecule's utility as an intermediate, as it can be displaced by nucleophiles in SₙAr reactions.

-

Pyridine Nitrogen: The nitrogen atom imparts a degree of electron deficiency to the ring system, making it inherently less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.

The combination of these features makes this compound a prime candidate for reactions involving nucleophilic displacement, reduction of the nitro group, and other functional group transformations.

Synthesis Methodologies

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor. A common conceptual pathway to this compound involves the nitration of 4-methoxypyridine. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. Mixed acid (a combination of nitric acid and sulfuric acid) is a standard method for nitrating such heterocyclic systems.[6][7]

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for the nitration of pyridine derivatives and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. The methoxypyridine will protonate to form the pyridinium salt.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise via the dropping funnel. The temperature must be rigorously controlled, keeping it below 10 °C throughout the addition to minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 90-95 °C) for several hours to drive the reaction to completion.[7] Reaction progress should be monitored by a suitable technique like TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This quenching step must be done slowly and with caution due to the exothermic nature of acid dilution.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 7.[7] The crude product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone intermediate for constructing more elaborate molecular architectures. Its utility stems from the sequential or selective reactivity of its functional groups.

Caption: Key reaction pathways of this compound.

-

Synthesis of Aminopyridines: The most common and critical transformation is the reduction of the nitro group to an amine. This produces 4-methoxy-3-aminopyridine, a diamine precursor essential for building fused heterocyclic systems like imidazopyridines, which are prevalent scaffolds in medicinal chemistry.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group at the 4-position, activated by the adjacent nitro group, can be displaced by a variety of nucleophiles. This allows for the introduction of different functionalities, such as amines, thiols, or other alkoxy groups, providing a straightforward route to a diverse library of 3-nitropyridine derivatives.

-

Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 1,2-diamine functionality (considering the ring nitrogen) can be cyclized with various reagents to form bicyclic structures that are central to many biologically active compounds.

Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1]

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[2]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

References

- 1. CAS 31872-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 31872-62-5 | FM09694 [biosynth.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Pyridine

4-Methoxy-3-nitropyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on the pyridine core makes it a valuable building block in medicinal chemistry and materials science.[1] Its structural attributes are of considerable interest for the synthesis of novel pharmaceutical and agrochemical agents.[1] A precise and unambiguous confirmation of its molecular structure is paramount for any research or development application. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, detailing the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Initial Assessment and Fundamental Properties

Before delving into advanced spectroscopic analysis, a foundational understanding of the target molecule's basic characteristics is essential.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White to yellow or orange crystalline solid | [1][2] |

| Melting Point | 72-77 °C | [3] |

| CAS Number | 31872-62-5 | [4] |

The molecular formula, C₆H₆N₂O₃, is the cornerstone of the elucidation process. The degree of unsaturation, calculated to be 5, suggests the presence of the aromatic pyridine ring and the nitro group.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry provides two critical pieces of information: the mass of the intact molecule and a fragmentation pattern that offers clues about its substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection : A small volume of the sample is introduced into the mass spectrometer.

-

Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•).

-

Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z = 154, corresponding to its molecular weight.[5] The fragmentation of nitroaromatic compounds under EI conditions is well-documented and typically involves the loss of nitro-related fragments.

Predicted Fragmentation Pathway:

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-nitropyridine

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into its characterization.

This guide is designed for researchers, scientists, and drug development professionals, providing not just raw data, but also the causality behind experimental choices and a self-validating system of protocols.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The arrangement of substituents on the pyridine ring gives rise to a distinct pattern of signals in NMR, characteristic vibrational modes in IR, and specific fragmentation pathways in MS.

References

A Comprehensive Guide to the Synthesis of 4-Methoxy-3-nitropyridine: Pathways, Protocols, and Mechanistic Insights

Abstract: 4-Methoxy-3-nitropyridine is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a versatile precursor for a multitude of complex molecular targets. This guide provides an in-depth technical analysis of the synthetic pathways leading to this valuable compound. We will dissect the predominant synthetic strategy—Nucleophilic Aromatic Substitution (SNAr)—offering a detailed mechanistic explanation, a validated, step-by-step experimental protocol, and a critical analysis of its process parameters. An alternative route via direct nitration is also evaluated to provide a comprehensive strategic overview. This document is intended for researchers, chemists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights required to efficiently synthesize this compound with high yield and purity.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose structural features make it an exceptionally useful intermediate in the synthesis of pharmaceutical agents. The pyridine core is a common motif in drug molecules, and the specific arrangement of the methoxy and nitro groups offers distinct advantages for further chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations and can be readily reduced to an amino group, which then serves as a handle for a vast array of coupling reactions. The methoxy group, an electron-donating substituent, also influences the ring's reactivity and can be a key pharmacophoric element in the final drug candidate.[1][2]

Retrosynthetic Analysis: A Logical Approach to Synthesis Design

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. This conceptual breakdown helps identify the most logical and efficient forward-synthetic routes.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two main strategies:

-

Pathway A (SNAr): The most direct and widely adopted approach involves the formation of the C-O ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This entails reacting a precursor like 4-chloro-3-nitropyridine with a methoxide source.

-

Pathway B (Nitration): An alternative route considers the direct nitration of 4-methoxypyridine to introduce the nitro group onto the pyridine ring.

This guide will focus primarily on Pathway A, as it offers superior control and efficiency, while also discussing the challenges associated with Pathway B.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the cornerstone of this compound synthesis due to its high efficiency, predictability, and scalability. The reaction proceeds by displacing a suitable leaving group (typically a halide) from the 4-position of a 3-nitropyridine ring with a methoxide nucleophile.[3][4]

Mechanistic Deep Dive

The SNAr mechanism is a two-step addition-elimination process. It is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon within an aromatic system.[3][5]

-

Nucleophilic Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom at the 4-position of the 4-chloro-3-nitropyridine ring. This position is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

-

Elimination of Leaving Group: The aromaticity is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled, taking its bonding electrons with it. This step is typically fast as it leads to the stable, aromatic product.

The presence of the nitro group in the ortho position to the leaving group is critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][7][8]

Figure 2: Mechanism of the SNAr reaction for the synthesis of this compound.

Validated Experimental Protocol

This protocol describes the synthesis of this compound from 4-chloro-3-nitropyridine using sodium methoxide in methanol.

Reagents & Materials:

-

4-Chloro-3-nitropyridine

-

Sodium methoxide (can be used as a solution in methanol or as a solid)

-

Methanol (anhydrous)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Ice bath

-

Standard laboratory glassware for workup and filtration

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Nucleophile Addition: Slowly add a solution of sodium methoxide in methanol (typically 1.05 to 1.5 molar equivalents) to the cooled reaction mixture.[9] The addition should be done dropwise to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature (e.g., 2-5 °C) for an extended period, often 24-48 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice water.[9] The product, this compound, is less soluble in water and should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to obtain the final this compound, which typically appears as a yellow to orange crystalline solid.[2]

Process Workflow Visualization

Figure 3: Experimental workflow for the SNAr synthesis of this compound.

Alternative Pathway: Direct Nitration of 4-Methoxypyridine

An alternative, though less common, approach is the direct nitration of 4-methoxypyridine. This method involves treating the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[11]

Challenges: Regioselectivity

The primary challenge of this pathway is controlling the regioselectivity of the nitration. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. While the 4-methoxy group is an activating, ortho, para-directing group, the pyridine nitrogen is deactivating and directs incoming electrophiles to the 3- and 5-positions. The interplay of these directing effects can lead to a mixture of products, including the desired 3-nitro isomer and the undesired 2-nitro isomer, making purification difficult and lowering the overall yield of the target molecule.[12][13] For this reason, the SNAr route is overwhelmingly preferred for its precise control and cleaner reaction profile.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: Nucleophilic Aromatic Substitution (SNAr) | Pathway B: Direct Nitration |

| Starting Material | 4-Chloro-3-nitropyridine | 4-Methoxypyridine |

| Key Transformation | C-O bond formation | C-N bond formation |

| Regioselectivity | Excellent; reaction occurs only at the C4 position. | Poor to moderate; mixture of isomers is common. |

| Typical Yield | High (often >85%) | Variable and often lower due to isomer formation. |

| Purification | Straightforward (precipitation/filtration). | Often requires chromatographic separation. |

| Scalability | Highly scalable and used in industrial processes. | Challenging to scale due to selectivity issues. |

| Recommendation | Highly Recommended | Not generally recommended unless precursor is unavailable. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the pyridine ring and the methoxy group.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight (C₆H₆N₂O₃, MW: 154.12 g/mol ).

-

Melting Point: To assess purity.

Safety and Handling

-

4-Chloro-3-nitropyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Sodium Methoxide: Is corrosive and flammable. It reacts violently with water. Handle in a dry, inert atmosphere if possible.

-

Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 4-chloro-3-nitropyridine. This method provides excellent regioselectivity, high yields, and a straightforward workup procedure, making it the preferred choice for both laboratory-scale and industrial applications. While direct nitration of 4-methoxypyridine is a theoretical alternative, it is hampered by significant challenges in controlling regioselectivity. The robust and well-understood SNAr mechanism ensures that researchers can confidently produce this key building block for advancing drug discovery programs.

References

- 1. This compound | 31872-62-5 | FM09694 [biosynth.com]

- 2. CAS 31872-62-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-nitropyridine: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this compound. Furthermore, this guide offers insights into its synthesis, handling protocols, and its role as a versatile synthetic intermediate. The information presented herein is substantiated by authoritative sources to ensure scientific integrity and to empower researchers in their experimental endeavors.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position.[1] This unique arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) on an already electron-deficient pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and agrochemicals.[1] Its structure facilitates a range of chemical transformations, offering a gateway to a diverse array of functionalized pyridine derivatives. This guide aims to provide a detailed exploration of its properties and reactivity to enable its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

This compound typically presents as a yellow to orange or light orange to yellow to green crystalline solid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, DMSO, and methanol, but has limited solubility in water.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][4][5] |

| Molecular Weight | 154.12 g/mol | [4][6] |

| CAS Number | 31872-62-5 | [4][5] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-78 °C | [2][4][5] |

| Boiling Point | 127 °C @ 1 mmHg | [5][7] |

| Density | ~1.3 g/cm³ | [5] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons. A representative ¹H NMR spectrum in CDCl₃ shows signals at approximately δ 9.02 (s, 1H), 8.65 (d, J = 5.8 Hz, 1H), 7.04 (d, J = 5.9 Hz, 1H), and 4.05 (s, 3H).[7]

-

¹³C NMR : The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present. Key peaks would include those for the C-O stretching of the methoxy group, the N-O stretching of the nitro group, and the C=C and C=N stretching of the pyridine ring.[6]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 154.[9] High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the methoxy and nitro substituents.

Electronic Effects and Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position.[1][10] This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack. Conversely, the methoxy group at the C4 position is an electron-donating group, which can influence the regioselectivity of certain reactions.[1]

References

- 1. CAS 31872-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. myuchem.com [myuchem.com]

- 3. This compound | 31872-62-5 [amp.chemicalbook.com]

- 4. This compound 97 31872-62-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 31872-62-5 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. lehigh.edu [lehigh.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-nitropyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of functional molecules.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development, ensuring robust process development, formulation design, and predictable pharmacokinetic behavior.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this important molecule. We will delve into the theoretical underpinnings of its solubility and stability, present detailed experimental protocols for their assessment, and discuss the interpretation of the resulting data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2][3] |

| Molecular Weight | 154.12 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 72-78 °C | [4] |

| pKa (Predicted) | 2.51 ± 0.18 | [3] |

| LogP (Predicted) | 0.7 | [4] |

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of this compound in various solvent systems is essential for designing appropriate crystallization processes, formulating drug products, and predicting its behavior in biological systems. This section will cover both the theoretical aspects and practical determination of its solubility.

Theoretical Considerations

The solubility of this compound is governed by its molecular structure. The presence of the polar nitro group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the methoxy group and the aromatic ring contribute to its lipophilicity. The predicted LogP of 0.7 suggests a relatively balanced hydrophilic-lipophilic character.

Qualitative and Quantitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the aromatic ring and methoxy group limits aqueous solubility. |

| Ethanol | High | The ability to act as both a hydrogen bond donor and acceptor, along with its polarity, should facilitate dissolution. |

| Methanol | High | Similar to ethanol, its polarity and hydrogen bonding capacity are favorable for solubility. |

| Acetone | High | A polar aprotic solvent that can interact favorably with the polar functional groups of the molecule. |

| Dichloromethane | Moderate | A less polar solvent, solubility will be driven by the lipophilic character of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Experimental Determination of Solubility

Two key types of solubility measurements are crucial in drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated.

-

Constant Temperature: Solubility is temperature-dependent.

-

Prolonged Agitation: Guarantees that the system reaches equilibrium.

-

Filtration: Removes any undissolved particles that could interfere with the concentration measurement.

-

Validated HPLC Method: Ensures accurate and precise quantification.

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for identifying compounds with potential precipitation issues in biological assays.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, the supernatant can be analyzed by HPLC after filtration or centrifugation.

Causality Behind Experimental Choices:

-

DMSO Stock: Mimics the conditions used in high-throughput screening assays.

-

Physiological Buffer: Simulates biological conditions.

-

Short Incubation: Reflects the non-equilibrium conditions often encountered in in vitro experiments.

-

Turbidity Measurement: Provides a rapid and straightforward method for detecting precipitation.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for determining the kinetic solubility of this compound.

Section 2: Stability Profile of this compound

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This section outlines a systematic approach to evaluating the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5]

Theoretical Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-hydroxy-3-nitropyridine. The pyridine ring itself can also undergo complex reactions under harsh hydrolytic conditions.

-

Oxidation: The pyridine ring and the methoxy group are potentially susceptible to oxidation, which could lead to N-oxide formation or other oxidative degradation products.

-

Photodegradation: Aromatic nitro compounds are often photolabile.[6] Exposure to light, particularly UV radiation, could lead to the reduction of the nitro group to a nitroso or amino group, or other complex photochemical reactions.[6][7]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[8] A typical forced degradation study for this compound would involve the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, reflux for 24 hours | 4-Hydroxy-3-nitropyridine |

| Basic Hydrolysis | 0.1 M NaOH, reflux for 24 hours | 4-Hydroxy-3-nitropyridine, other degradation products |

| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours | N-oxides, ring-opened products |

| Photostability | Exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours) | Nitro-reduced products (nitroso, amino), other photoproducts |

| Thermal Degradation | 80°C for 48 hours (solid state and in solution) | Various decomposition products |

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for photostability and thermal studies). A control sample in a neutral solvent should also be prepared.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Neutralization: For acidic and basic samples, neutralize the solutions to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC method. A diode-array detector (DAD) or a mass spectrometer (MS) is highly recommended for peak purity assessment and identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation products. Quantify the amount of degradation and identify the major degradants.

Causality Behind Experimental Choices:

-

Harsh Conditions: To accelerate degradation and generate a detectable amount of degradation products in a short period.

-

Variety of Stressors: To probe different degradation pathways (hydrolysis, oxidation, photolysis, thermolysis).

-

Stability-Indicating Method: An analytical method that can separate the parent compound from all potential degradation products and impurities.

-

Peak Purity Analysis: To ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound under stress conditions.

Section 3: Analytical Methodologies

The development and validation of robust analytical methods are crucial for the accurate quantification of this compound and the detection of its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is the primary analytical tool for assessing the purity and stability of this compound.

Typical HPLC Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For the identification and characterization of unknown degradation products, UPLC-MS is an invaluable technique.[9] UPLC provides higher resolution and faster analysis times compared to conventional HPLC, while mass spectrometry provides molecular weight and fragmentation information, which is crucial for structure elucidation.[9]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the critical aspects of solubility and stability for this compound. By understanding the theoretical principles and applying the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can effectively characterize this important molecule. A thorough assessment of its solubility and stability profile is a prerequisite for its successful application in the development of new pharmaceuticals and advanced materials, ultimately ensuring the quality, safety, and efficacy of the final products. The methodologies and insights presented serve as a robust framework for navigating the challenges associated with the physicochemical characterization of novel chemical entities.

References

- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-3-nitropyridine

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Methoxy-3-nitropyridine (CAS No: 31872-62-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Compound Profile and Physicochemical Properties

This compound is an organic compound that typically appears as a light orange to yellow or green crystalline solid.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 72-78 °C | |

| Boiling Point | 127 °C @ 1 Torr | [2][4] |

| Synonyms | 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether | [1][3][4] |

The presence of the nitro group (-NO₂) makes the compound electron-deficient, influencing its reactivity, while the pyridine ring introduces specific toxicological considerations.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[5] The primary risks are associated with its corrosive and irritant nature.[3]

GHS Hazard Summary:

-

Pictograms:

-

corrosion GHS05

-

exclamation mark GHS07

-

-

Signal Word: Danger [4]

| Hazard Class | GHS Code | Description | Causality and Field Insights |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | The compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | The nitro-aromatic structure can interact with skin proteins and lipids, causing inflammation, redness, and irritation upon contact.[3][4] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | This is the most critical hazard. The compound is corrosive to eye tissue and can cause irreversible damage.[3][4] The basicity of the pyridine nitrogen and the reactivity of the nitro group likely contribute to rapid tissue damage. Immediate and prolonged irrigation is vital. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | As a fine powder, the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs.[3][4] Chronic exposure should be avoided as it may lead to more severe respiratory conditions. |

Core Handling Protocol: From Storage to Reaction

A self-validating system of protocols is essential for minimizing exposure. The following workflow is designed to be implemented within a certified chemical fume hood.

Experimental Workflow: Weighing and Dissolving

References

- 1. CAS 31872-62-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 31872-62-5 [chemicalbook.com]

- 3. This compound | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

The Unseen Scaffolding of Modern Medicine: A Technical Guide to 4-Methoxy-3-nitropyridine

For Immediate Release

A deep dive into the history, synthesis, and critical role of 4-Methoxy-3-nitropyridine, a cornerstone intermediate in the pharmaceutical industry. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of this vital, yet often overlooked, chemical entity.

Introduction: The Unsung Hero of Heterocyclic Chemistry

In the vast landscape of organic chemistry, certain molecules, while not therapeutic agents themselves, form the indispensable backbone of numerous life-saving drugs. This compound is a prime example of such a molecule.[1][2][3] This substituted pyridine derivative, characterized by a methoxy group at the 4-position and a nitro group at the 3-position, has played a pivotal role as a key intermediate in the synthesis of a range of pharmaceuticals.[1][2] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for constructing complex molecular architectures.[2][4] This guide illuminates the discovery and history of this compound, details its synthesis, and explores its significant applications in drug development.

The Genesis of a Key Intermediate: A Historical Perspective

The precise first synthesis of this compound is not readily apparent in singular, landmark publications. Its emergence is intrinsically linked to the broader development of substituted pyridines and their application in medicinal chemistry. The historical trajectory of this compound is one of gradual recognition of its utility as a versatile precursor. While early 20th-century chemical literature, such as the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for pyridine chemistry, the specific synthesis of this compound likely arose from the systematic exploration of functionalized pyridines for biological activity.[5][6][7]

The rise in prominence of this compound is closely associated with the development of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[8] The core structure of many pioneering PPIs, such as omeprazole, rabeprazole, and pantoprazole, features a substituted pyridine ring linked to a benzimidazole moiety.[8][9][10][11][12] The synthetic strategies for these drugs often involve intermediates that are structurally analogous to, or directly derived from, this compound. The need for efficient and scalable synthetic routes to these blockbuster drugs spurred extensive research into the preparation and optimization of their pyridine-based building blocks.

The Art of Synthesis: Crafting this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale, purity, and available starting materials. A common and illustrative laboratory-scale synthesis involves the nitration of a 4-methoxypyridine precursor.

Protocol 1: Nitration of 4-Methoxypyridine

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

4-Methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-methoxypyridine to concentrated sulfuric acid.

-

Nitration: To the cooled mixture, add fuming nitric acid dropwise, maintaining a low temperature.

-

Reaction: Heat the reaction mixture and maintain the temperature for an extended period to ensure complete nitration.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice water.

-

Neutralization: Neutralize the acidic solution by the portion-wise addition of solid potassium carbonate until the solution is alkaline.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or chromatography.

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Fuming Nitric Acid: Provides a high concentration of the nitrating species, driving the reaction towards the desired product.

-

Controlled Temperature: The initial cooling and subsequent heating are crucial for controlling the exothermic nitration reaction and preventing unwanted side reactions.

-

Neutralization and Extraction: The use of a weak base like potassium carbonate for neutralization is preferred to avoid hydrolysis of the methoxy group. Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous mixture.

Synthetic Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Yellow to orange crystalline solid[2][4] |

| Melting Point | 72-77 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[2][4] |

| CAS Number | 31872-62-5[13] |

The Role in Drug Development: A Gateway to Proton Pump Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor for the synthesis of proton pump inhibitors (PPIs). While not always a direct starting material in every patented synthesis, its structural motif is central to the pyridine portion of these drugs. The synthesis of blockbuster drugs like omeprazole, rabeprazole, and pantoprazole involves the coupling of a substituted pyridine moiety with a benzimidazole core.[8][9][10][11][12]

The general synthetic strategy involves the preparation of a reactive pyridine intermediate, often a 2-chloromethyl derivative, which can then undergo nucleophilic substitution with the thiol group of the benzimidazole component. The methoxy and other substituents on the pyridine ring are crucial for modulating the electronic properties and ultimately the biological activity of the final drug molecule.

Illustrative Synthetic Connection to PPIs

The following diagram illustrates the conceptual link between this compound and the synthesis of a generic PPI. The nitro group can be reduced to an amino group, which can then be further functionalized or replaced, and the pyridine ring can be elaborated to introduce the necessary substituents for coupling with the benzimidazole core.

Caption: Conceptual pathway from this compound to Proton Pump Inhibitors.

Conclusion: An Enduring Legacy in Pharmaceutical Synthesis

This compound stands as a testament to the critical role of foundational chemical intermediates in the advancement of medicine. While its name may not be widely recognized outside of specialized chemical circles, its impact is felt by millions who have benefited from the therapeutic effects of proton pump inhibitors. The story of this compound is a narrative of how fundamental research into the synthesis and reactivity of heterocyclic compounds can provide the essential tools for the creation of complex, life-changing pharmaceuticals. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound will undoubtedly persist, ensuring its continued legacy in the annals of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. This compound | 31872-62-5 | FM09694 [biosynth.com]

- 4. CAS 31872-62-5: this compound | CymitQuimica [cymitquimica.com]

- 5. historyofscience.com [historyofscience.com]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. Berichte der Deutschen Chemischen Gesellschaft. Sechsundvierzigster Jahrgang (1913) (in drei Bänden). Mit zwei Abbildungen in Lichtdruck bzw. Heliogravüre. Erstausgabe. by Deutsche Chemische Gesellschaft (Hrsg.); Pschorr, R. (Robert) (Redakteur); Sachs, F. (Franz) (Stellvertretender Redakteur): gut Halbleinen (1913) Erste Aufl. | Versandantiquariat Abendstunde [abebooks.com]

- 8. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 9. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 10. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 11. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. This compound 97 31872-62-5 [sigmaaldrich.com]

A Theoretical and Application-Oriented Guide to 4-Methoxy-3-nitropyridine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 4-Methoxy-3-nitropyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. While a dedicated, in-depth theoretical study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes available experimental data with theoretical principles and analogous computational studies to elucidate its electronic structure, reactivity, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in organic synthesis. The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring allows for the fine-tuning of its reactivity and biological activity. This compound is a prime example of such a tailored building block, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group. This substitution pattern creates a unique electronic landscape that dictates its chemical behavior and potential as a precursor to more complex molecular architectures. This guide will delve into the theoretical underpinnings of this molecule and explore its practical utility.

Molecular Structure and Electronic Properties: A Theoretical Perspective

A comprehensive understanding of a molecule's behavior begins with a detailed analysis of its structure and electronic distribution. While specific computational studies on this compound are scarce, we can infer its properties from closely related, computationally characterized molecules and fundamental principles of theoretical chemistry.

Computational Methodology: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy.[1] By solving the Schrödinger equation for a system of electrons, DFT allows for the calculation of a molecule's optimized geometry, electronic energy levels, and various other properties that govern its reactivity and spectroscopic signatures. A typical DFT study involves the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and atomic orbitals, respectively.[2]

Experimental Protocol: A Generalized DFT Workflow

-

Molecular Input: The 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule, yielding optimized bond lengths and angles.

-

Frequency Calculation: A subsequent calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational (IR and Raman) spectra.

-

Electronic Property Calculation: Further analyses, such as Natural Bond Orbital (NBO) analysis, are conducted to understand the distribution of electron density and the nature of intramolecular interactions.[3]

Caption: A generalized workflow for the theoretical study of a molecule using DFT.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group will lower the energy of the LUMO, rendering the pyridine ring more susceptible to nucleophilic attack. This push-pull electronic effect is crucial for its utility as a synthetic intermediate.

Caption: The role of HOMO and LUMO in determining chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating their susceptibility to protonation or interaction with electrophiles. Conversely, the carbon atoms adjacent to the nitro group and the hydrogen atoms of the methyl group are likely to exhibit a positive potential.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of chemical compounds. Both experimental and theoretical spectra play a crucial role in confirming the structure of a molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies and intensities of the observed bands are characteristic of the functional groups present and the overall molecular structure.

Table 1: Key Experimental Vibrational Frequencies for this compound

| Spectral Data Source | Key Vibrational Modes |

| FTIR (KBr) | C-H stretching, C=C and C=N stretching, NO₂ asymmetric and symmetric stretching, C-O stretching |

| FT-Raman | Aromatic ring vibrations, NO₂ bending, C-O-C bending |

Data sourced from PubChem CID 355832.[4]